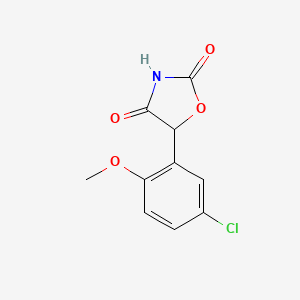
5-(5-Chloro-2-methoxyphenyl)oxazolidine-2,4-dione
Cat. No. B8383330
M. Wt: 241.63 g/mol
InChI Key: UXSMKNBVXKFWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04399296
Procedure details


Potassium tert.-butoxide (539 mg., 4.8 mmoles) was dissolved in ethanol (2.12 g., 2.65 ml., 4.6 moles). Diethyl carbonate (625 mg., 5.3 mmoles) and then 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide (1.0 g., 4.6 mmoles) were added and the mixture was stirred for a few minutes to achieve solution, and then heated to reflux for 16 hours, at which time tlc (1:1 ethyl acetate:chloroform) indicated some unreacted starting material. Addition of more diethyl carbonate (625 mg.) and potassium tert-butoxide (100 mg.) and a further 2.5 hours of reflux did not appear to significantly reduce the level of starting acetamide. The reaction mixture was cooled to room temperature, poured into excess, iced 1 N hydrochloric acid and extracted with three portions of chloroform. The combined chloroform extracts were extracted with excess 5% sodium bicarbonate in two portions. The combined bicarbonate extracts were poured slowly into excess 1 N hydrochloric acid to precipitate 5-(5-chloro-2-methoxyphenyl)oxazolidine-2,4-dione (430 mg. 39%; m.p. 179°-181° C.).










Identifiers


|
REACTION_CXSMILES
|
C[C:2](C)([O-:4])C.[K+].C(O)C.C(=O)(OCC)OCC.[Cl:18][C:19]1[CH:20]=[CH:21][C:22]([O:30][CH3:31])=[C:23]([CH:25]([OH:29])[C:26]([NH2:28])=[O:27])[CH:24]=1.C(N)(=O)C.Cl>C(Cl)(Cl)Cl.C(OCC)(=O)C>[Cl:18][C:19]1[CH:20]=[CH:21][C:22]([O:30][CH3:31])=[C:23]([CH:25]2[O:29][C:2](=[O:4])[NH:28][C:26]2=[O:27])[CH:24]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
539 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
2.65 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
625 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(OCC)=O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(=C(C1)C(C(=O)N)O)OC
|
Step Four
|
Name
|
|
|
Quantity
|
625 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(OCC)(OCC)=O
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for a few minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a further 2.5 hours of reflux
|
|
Duration
|
2.5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with three portions of chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined chloroform extracts were extracted with excess 5% sodium bicarbonate in two portions
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The combined bicarbonate extracts were poured slowly into excess 1 N hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate 5-(5-chloro-2-methoxyphenyl)oxazolidine-2,4-dione (430 mg. 39%; m.p. 179°-181° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=CC(=C(C1)C1C(NC(O1)=O)=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
